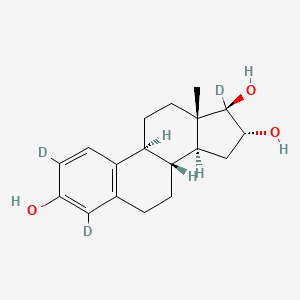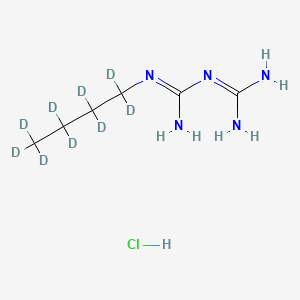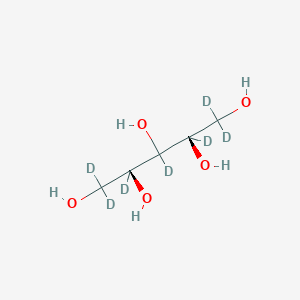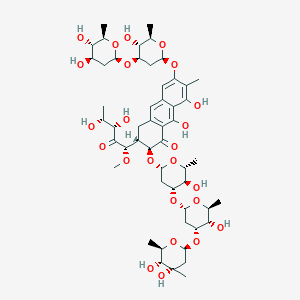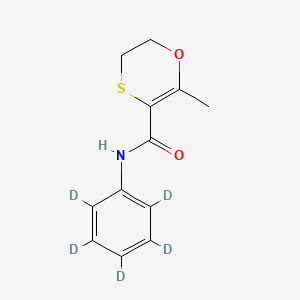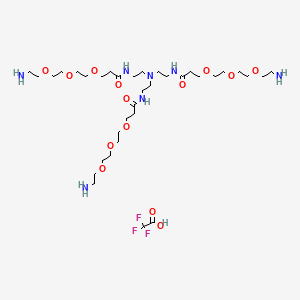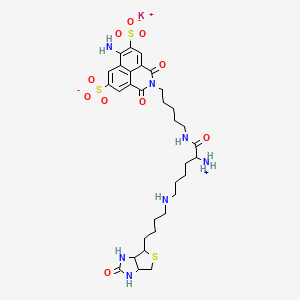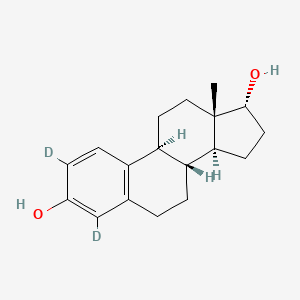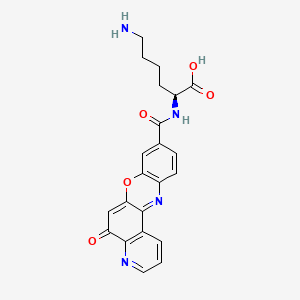
Tyrosol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosol-d4 is a deuterated form of tyrosol, an organic compound classified as a phenylethanoid. Tyrosol is naturally found in various sources, including olive oil, and is known for its antioxidant properties. The deuterated form, this compound, is used in scientific research to study metabolic pathways and the pharmacokinetics of tyrosol due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosol-d4 typically involves the deuteration of tyrosol. One common method includes the hydrogenation of 4-hydroxyphenylacetaldehyde using deuterium gas in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the hydroxyl and ethyl groups with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure complete deuteration. The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction of this compound can yield 4-hydroxyphenylethanol-d4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Hydroxythis compound
Reduction: 4-Hydroxyphenylethanol-d4
Substitution: Various substituted phenylethanoids depending on the reagents used.
Applications De Recherche Scientifique
Tyrosol-d4 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological effects and metabolism of tyrosol in living organisms.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
Mécanisme D'action
The mechanism of action of Tyrosol-d4 is similar to that of tyrosol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. This compound also modulates various signaling pathways, including the activation of the protein kinase B (Akt) pathway, which plays a role in cell survival and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxytyrosol: Another phenylethanoid with potent antioxidant properties.
Resveratrol: A polyphenol found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.
Salidroside: A phenylethanoid glycoside with adaptogenic and antioxidant properties.
Uniqueness
Tyrosol-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for researchers studying the metabolism and pharmacokinetics of tyrosol and related compounds.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
142.19 g/mol |
Nom IUPAC |
4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2/i5D2,6D2 |
Clé InChI |
YCCILVSKPBXVIP-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])O |
SMILES canonique |
C1=CC(=CC=C1CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




